异丁酸己酯

描述

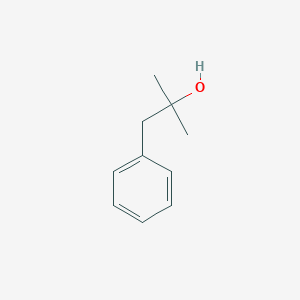

Isobutyl hexanoate is an ester of isobutanol and hexanoic acid. It is a colorless liquid with a fruity odor and a sweet taste. Isobutyl hexanoate is used in a variety of food products, perfumes, and cosmetics. It is also used in pharmaceuticals and as a solvent in the manufacture of plastics, lacquers, and varnishes. Isobutyl hexanoate has a low toxicity and is generally regarded as safe.

科学研究应用

醇类表面活性剂和界面性质: Nguyen 等人(2013 年)的一项研究调查了异丁酸己酯在结构上相似的醇类,如甲基异丁基甲醇 (MIBC),对界面性质的影响。他们发现醇类的不同分子结构显着影响它们在空气/水界面的行为,突出了此类化合物在增强工业过程中界面效应中的重要性 (Nguyen 等人,2013)。

酯类的生物合成: Layton 和 Trinh(2016 年)证明了从有机废物羧酸盐中微生物合成支链酯,包括异丁酸己酯。这项研究表明了生物方法从低价值羧酸盐生产高价值酯类的潜力,将应用扩展到传统风味、香料和溶剂用途之外 (Layton 和 Trinh,2016)。

风味和香料应用: Api 等人(2020 年)对与异丁酸己酯相关的化合物己酸己酯进行安全性评估的研究表明,它无毒,适用于风味和香料应用。这项研究支持在消费品中使用类似的酯类,如异丁酸己酯 (Api 等人,2020)。

食品和饮料中的挥发性化合物: Morakul 等人(2013 年)对异丁醇和己酸乙酯等挥发性化合物在葡萄酒发酵过程中释放的研究表明,与异丁酸己酯在结构上相似的化合物在影响酒精饮料的风味特征中发挥作用 (Morakul 等人,2013)。

可生物降解聚合物: Selli 等人(2022 年)对聚(羟基丁酸酯-共-3-己酸酯)的性质进行的一项研究探讨了己酸酯基聚合物在纺织和医疗应用中的潜力。这表明异丁酸己酯衍生物与可持续材料的开发相关 (Selli 等人,2022)。

酵母中己酸的生产: Cheon 等人(2014 年)描述了在酵母中生产己酸(异丁酸己酯的前体)的生物合成途径。这项研究突出了生物工程方法在生产此类酯类中的潜力 (Cheon 等人,2014)。

安全和危害

未来方向

作用机制

Target of Action

Isobutyl hexanoate, also known as 2-methylpropyl hexanoate , is an ester that is primarily used in the flavor and fragrance industry .

Mode of Action

Isobutyl hexanoate is a volatile compound that can easily evaporate into the air. When inhaled, it interacts with olfactory receptors in the nose, triggering a neural response that is interpreted by the brain as a specific smell

Biochemical Pathways

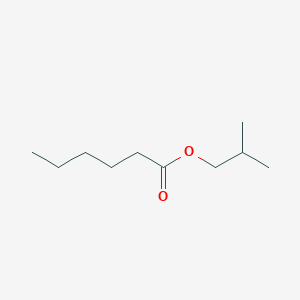

Isobutyl hexanoate is an ester, which is a product of a reaction between a carboxylic acid and an alcohol . In this case, the carboxylic acid is hexanoic acid and the alcohol is isobutanol . This reaction is part of esterification, a common biochemical pathway.

Pharmacokinetics

When inhaled, the compound quickly evaporates and interacts with olfactory receptors, and is then likely metabolized and excreted via the respiratory system .

Result of Action

The primary result of isobutyl hexanoate’s action is the sensory perception of a specific smell. This can contribute to the overall sensory experience of a product, such as a food, beverage, or perfume

Action Environment

The action of isobutyl hexanoate can be influenced by various environmental factors. For instance, the presence of other volatile compounds can alter the perceived smell of the compound. Temperature and humidity can also affect the rate of evaporation and therefore the intensity of the smell . Additionally, the compound’s stability and efficacy can be affected by factors such as light, heat, and pH .

生化分析

Biochemical Properties

Isobutyl hexanoate, like other esters, is produced by the reaction of acids with alcohols . Esterases represent a diverse group of hydrolases that catalyze the cleavage and formation of ester bonds . They are widely distributed in animals, plants, and microorganisms .

Cellular Effects

For instance, some esters have been found to affect the transfer of ethyl esters outside the cell

Molecular Mechanism

The molecular mechanism of Isobutyl hexanoate involves its formation through the reaction of hexanoic acid with isobutanol . This reaction is catalyzed by esterases, which form a tetrahedral intermediate that eventually yields the ester and free enzyme .

Metabolic Pathways

Isobutyl hexanoate, as an ester, is likely to be involved in metabolic pathways related to ester metabolism. Esterases, which catalyze the formation and cleavage of ester bonds, are key enzymes in these pathways .

Subcellular Localization

The localization of similar compounds can be influenced by various factors, including targeting signals and post-translational modifications .

属性

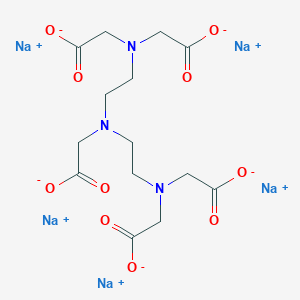

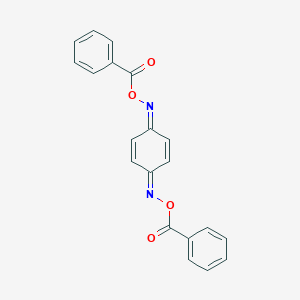

IUPAC Name |

2-methylpropyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-5-6-7-10(11)12-8-9(2)3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUPPWPIGVTVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Record name | ISOBUTYL CAPROATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059322 | |

| Record name | Hexanoic acid, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutyl caproate appears as a liquid. Insoluble in water and less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., clear, colourless to yellowish liquid with a fruity, cocoa odour | |

| Record name | ISOBUTYL CAPROATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/20/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

1 ml in 2 ml 80% alcohol (in ethanol) | |

| Record name | Isobutyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/20/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.854-0.858 | |

| Record name | Isobutyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/20/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

105-79-3 | |

| Record name | ISOBUTYL CAPROATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl hexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL HEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A3X4W9GZ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylpropyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Isobutyl Hexanoate in food science?

A1: Isobutyl Hexanoate is a significant aroma compound found in various food products. Research has identified it as a key contributor to the overall aroma profile of dry fermented sausages. [] In fact, it was detected using both Solid Phase Microextraction (SPME) and Solvent Assisted Flavor Evaporation (SAFE) techniques, highlighting its presence across different extraction methods. [] Furthermore, sensory analysis revealed that including Isobutyl Hexanoate in a flavor reconstitution model, alongside other identified odorants, helped recreate the characteristic fresh sausage aroma. [] This suggests its importance in defining the sensory qualities of these food products.

Q2: Has Isobutyl Hexanoate been found to be a useful marker compound in any specific processes?

A2: Yes, Isobutyl Hexanoate, along with Isoamyl Butyrate, has been identified as a potential marker for rosé wines produced using sequential inoculation with Metschnikowia pulcherrima and Saccharomyces cerevisiae. [] This fermentation strategy, employing the non-Saccharomyces yeast Metschnikowia pulcherrima, resulted in wines with subtly enhanced ester profiles, including these two compounds. [] The presence of these markers could help distinguish wines produced using this specific fermentation method, offering insights into the production process and potentially influencing flavor profiles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenanthro[3,4-b]thiophene](/img/structure/B89531.png)

![5,10-[1,2]Benzenoarsanthrene](/img/structure/B89548.png)